molecular formula C10H10N2OS B2827209 2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carbaldehyde CAS No. 142230-96-4

2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2827209
CAS No.: 142230-96-4
M. Wt: 206.26
InChI Key: POOXCXKWGLDXNJ-UHFFFAOYSA-N
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Description

Historical Context of Thiazole-Pyrrole Conjugates in Chemical Research

The exploration of thiazole-pyrrole systems began with foundational discoveries in heterocyclic chemistry. Arthur Rudolf Hantzsch and J. H. Weber first characterized the thiazole ring in 1887, defining it as a sulfur- and nitrogen-containing analog of pyridine. Early 20th-century efforts focused on synthesizing simple thiazole derivatives, but interest in hybrid systems emerged as researchers recognized the pharmacological benefits of combining heterocycles.

In the 1960s, studies on thiosemicarbazones—precursors to thiazolidinones—laid the groundwork for modern pyrrole-thiazole conjugates. The strategic fusion of pyrrole’s electron-rich π-system with thiazole’s hydrogen-bonding capabilities gained traction in the 1990s, driven by demands for multitarget therapeutics. For example, cyclization reactions using ethyl chloroacetate or phenacyl bromide enabled the synthesis of thiazolidin-4-ones and dihydrothiazoles linked to pyrrole scaffolds. These advances culminated in targeted derivatives like 2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carbaldehyde, which epitomizes the structural complexity achievable through contemporary synthetic protocols.

Structural Significance of Pyrrole-Thiazole Connectivity

The molecular architecture of this compound features three critical elements:

  • Pyrrole Core : The 1H-pyrrole ring provides a planar, aromatic system with delocalized electrons, enhancing π-π stacking interactions in biological targets.
  • Thiazole Moiety : The 1,3-thiazol-2-yl group introduces sulfur-based polarity and hydrogen-bond acceptor sites, improving solubility and target affinity.
  • Substituent Effects :
    • 2,5-Dimethyl Groups : These alkyl substituents sterically shield the pyrrole ring, reducing oxidative degradation while modulating lipophilicity.
    • 3-Carbaldehyde : The aldehyde group serves as a reactive handle for further functionalization, enabling Schiff base formation or nucleophilic additions.

Table 1: Key Structural Features and Their Roles

Feature Role
Pyrrole ring Aromaticity, electronic delocalization
Thiazole moiety Hydrogen bonding, metabolic stability
2,5-Dimethyl groups Steric protection, lipophilicity tuning
3-Carbaldehyde Site for chemical derivatization

The conjugation of these elements creates a molecule with balanced solubility, stability, and reactivity, making it suitable for pharmaceutical applications.

Development Timeline of 2,5-Dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole Derivatives

The synthesis of pyrrole-thiazole hybrids has evolved through three key phases:

  • Early Exploration (1887–1950s) : Hantzsch’s thiazole synthesis methods dominated, but pyrrole-thiazole conjugates remained unexplored due to limited synthetic tools.
  • Methodological Advances (1960s–2000s) : Cyclocondensation techniques using thiosemicarbazones enabled the creation of thiazolidin-4-ones fused to pyrroles. For instance, reacting 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazones with ethyl chloroacetate yielded early hybrids.
  • Modern Precision (2010s–Present) : Regioselective alkylation and formylation strategies allowed the incorporation of methyl and aldehyde groups at specific positions. A 2021 study demonstrated the synthesis of 2,5-dimethylpyrrole derivatives via controlled methylation of pyrrole intermediates, while aldehyde introduction was achieved through Vilsmeier-Haack formylation.

Table 2: Milestones in Derivative Development

Year Range Achievement Significance
1887 Thiazole ring characterization Foundation for heterocyclic hybrids
1960s Thiosemicarbazone cyclization methods Enabled pyrrole-thiazole fusion
2021 Methylation protocols for pyrroles Introduced steric protection strategies

Research Significance and Applications Overview

Pyrrole-thiazole hybrids like this compound are pivotal in multiple research domains:

  • Antimicrobial Agents : Thiazole-linked pyrroles exhibit broad-spectrum activity against Gram-positive bacteria and fungi, attributed to their ability to disrupt microbial cell membranes.
  • Material Science : The conjugated system’s electronic properties make these compounds candidates for organic semiconductors or light-emitting diodes.
  • Chemical Synthesis : The aldehyde group facilitates the creation of imine-linked coordination complexes, useful in catalysis or sensor development.

Ongoing studies aim to optimize these hybrids for enhanced bioactivity and material performance, underscoring their interdisciplinary relevance.

Properties

IUPAC Name

2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-5-9(6-13)8(2)12(7)10-11-3-4-14-10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOXCXKWGLDXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CS2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,5-hexanedione with thiosemicarbazide to form the thiazole ring, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of catalysts such as sulfamic acid and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or thiazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde Pyridine (3-methyl) C₁₃H₁₄N₂O 214.27 Nitrogen-rich heterocycle; enhanced hydrogen-bonding potential
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde 3-Nitrophenyl C₁₃H₁₂N₂O₃ 244.25 Electron-withdrawing nitro group; increased electrophilicity at aldehyde
2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde 3-Trifluoromethylphenyl C₁₄H₁₁F₃N₂O 280.25 Lipophilic CF₃ group; potential metabolic stability
2,5-Dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde 3-Methylthiophenyl C₁₄H₁₄N₂OS 266.34 Thioether group; moderate lipophilicity and sulfur-mediated interactions

Key Observations :

  • Heterocyclic vs. Aromatic Substitutions : Replacing thiazole with pyridine (as in ) removes sulfur but introduces additional nitrogen, altering electronic distribution and solubility.
  • Electron-Withdrawing Groups : Nitro () and trifluoromethyl () substituents increase the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic additions or condensations.
  • Lipophilicity : The trifluoromethyl group () and methylthio group () improve lipophilicity, which may enhance membrane permeability in biological systems.

Yield and Efficiency :

Physicochemical Properties

  • Spectroscopic Data :
    • IR Spectroscopy : The aldehyde C=O stretch appears near 1720 cm⁻¹ across all analogues (e.g., ). Thiazole and pyridine rings show distinct N–H and C=N stretches in the 1500–1600 cm⁻¹ range.
    • NMR : Methyl groups resonate at δ 2.1–2.3 ppm (¹H), while aromatic protons vary based on substituents (e.g., nitro groups deshield adjacent protons to δ 7.5–8.5 ppm in ).
  • Solubility : Thiazole and pyridine derivatives exhibit moderate solubility in polar aprotic solvents (DMF, DMSO), whereas CF₃-substituted compounds () are more soluble in chlorinated solvents.
  • Melting Points : Thiazole-containing compounds typically melt above 200°C due to strong intermolecular interactions, while nitro-substituted analogues () show higher melting points (>250°C) owing to crystallinity.

Biological Activity

2,5-Dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound notable for its potential biological activities. This compound is characterized by the presence of both pyrrole and thiazole rings, which contribute to its unique chemical properties and biological interactions. Research has indicated its applications in various fields, including medicinal chemistry and biology.

  • Molecular Formula : C10_{10}H10_{10}N2_2OS
  • Molecular Weight : 206.26 g/mol
  • CAS Number : 142230-96-4

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as an antimicrobial and antifungal agent. The compound's mechanism of action is primarily attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic pathways.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to the disruption of bacterial cell membranes and inhibition of key enzymes involved in microbial metabolism.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

The compound's mechanism involves:

  • Membrane Disruption : The thiazole ring may interact with lipid bilayers, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial growth and reproduction, such as those involved in nucleic acid synthesis.

Case Studies

  • Antifungal Activity : In a study assessing the antifungal properties against Candida species, this compound showed promising results with a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating its potential as a treatment for fungal infections .
  • Antibacterial Activity : A comparative study on pyrrole derivatives highlighted the strong antibacterial effects of this compound against Staphylococcus aureus with an MIC of 12.5 µg/mL, suggesting it could serve as a lead compound for developing new antibiotics .

Research Applications

The compound has several applications in scientific research:

  • Synthesis of Complex Molecules : It serves as a building block in organic synthesis.
  • Drug Development : Ongoing research aims to explore its therapeutic potential in treating infections caused by resistant strains of bacteria and fungi.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiazole-containing compounds:

Compound Biological Activity
2,5-Dimethyl-1-(thiazol-2-yl)-1H-pyrrole-3-carboxylic acidModerate antibacterial activity
2-methylthiazoleAntifungal properties

Q & A

Basic: What are the standard synthetic routes for 2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrole-3-carbaldehyde?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2,5-dimethylpyrrole with 2-chloro-1,3-thiazole via nucleophilic substitution. A base like potassium carbonate (K₂CO₃) facilitates the reaction in a polar aprotic solvent (e.g., DMF) .
  • Step 2 : Oxidation of the intermediate using pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to introduce the aldehyde group at the 3-position of the pyrrole ring .
  • Validation : Monitor reaction progress via TLC and purify via column chromatography. Confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the thiazole (δ ~7.5–8.5 ppm for protons), pyrrole methyl groups (δ ~2.3–2.6 ppm), and aldehyde proton (δ ~9.8–10.2 ppm) .
    • IR : Confirm the aldehyde C=O stretch (~1680–1720 cm⁻¹) and aromatic C-H stretches.
  • Crystallography : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to determine packing motifs .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

  • Strategy : Perform SCXRD to determine bond lengths and angles. For example, the aldehyde group’s planar geometry and bond length (~1.22 Å for C=O) confirm its presence over possible keto-enol tautomers .
  • Software : Use SHELXTL or Olex2 for structure solution. Validate with R-factor (<5%) and check for disorder in the thiazole or pyrrole rings .
  • Case Study : Similar pyrrole-thiazole hybrids show that steric hindrance from methyl groups restricts rotation, favoring a single conformation .

Advanced: How can researchers design experiments to evaluate the impact of structural modifications on biological activity?

  • Methodological Framework :
    • Derivatization : Modify substituents (e.g., replace thiazole with pyridine, vary methyl groups) using Suzuki coupling or reductive amination .
    • In Vitro Assays : Test antimicrobial or anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays. Compare with control compounds lacking the aldehyde/thiazole group .
    • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., bacterial enzymes or kinase receptors) .

Basic: What safety protocols are recommended for handling this compound?

  • Hazards : Based on structurally similar aldehydes, it may cause skin/eye irritation (H315/H319) and respiratory tract irritation (H335) .
  • Precautions :
    • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
    • Store under inert atmosphere (argon) to prevent aldehyde oxidation.
    • Dispose of waste via certified chemical disposal services .

Advanced: How should researchers address contradictory reports on this compound’s pharmacological activity?

  • Root Cause Analysis : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent used).
  • Resolution Strategies :
    • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple concentrations.
    • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
    • Collaborative Validation : Reproduce experiments in independent labs using standardized protocols (e.g., OECD guidelines).

Advanced: What strategies optimize yield and selectivity in large-scale synthesis?

  • Process Chemistry :
    • Replace batch reactions with continuous flow reactors to enhance mixing and heat transfer .
    • Use catalysts like Pd/C for selective hydrogenation of intermediates .
  • Analytical QC : Implement inline FTIR or HPLC to monitor reaction progress and minimize byproducts.

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